N-(3-sec-butoxyphenyl)-4-fluorobenzamide
Description
N-(3-sec-butoxyphenyl)-4-fluorobenzamide is a substituted benzamide derivative featuring a 4-fluorobenzoyl group linked to a 3-sec-butoxyphenyl amine. The sec-butoxy group (-O-sec-butyl) introduces steric bulk and hydrophobicity, which can influence solubility, molecular interactions, and biological activity. Characterization typically involves IR, NMR, and X-ray crystallography, as seen in related compounds .
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(3-butan-2-yloxyphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-3-12(2)21-16-6-4-5-15(11-16)19-17(20)13-7-9-14(18)10-8-13/h4-12H,3H2,1-2H3,(H,19,20) |
InChI Key |
OLETVCXACVNMQL-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Synthetic Accessibility : N-(4-bromophenyl)-4-fluorobenzamide is synthesized in >90% yield under mild conditions , whereas benzoxazole hybrids (e.g., Z-4a) show lower yields (34.9%) due to complex scaffolds .
- Metal Coordination: The dimethylcarbamothioyl derivative forms stable Cu/Ni complexes via thiocarbonyl and carbonyl groups, enabling electrochemical applications .
- Biological Activity: Flurofamide’s diaminophosphinyl group confers exceptional urease inhibition, highlighting the role of electron-withdrawing substituents in enzyme targeting . The sec-butoxy group’s hydrophobicity may enhance membrane permeability but could reduce target affinity compared to smaller substituents.
Electronic and Steric Effects
- Electron-Donating vs. This contrasts with electron-withdrawing groups (e.g., -Br in N-(4-bromophenyl)-4-fluorobenzamide), which enhance electrophilic reactivity .
- Steric Hindrance : The branched sec-butyl chain introduces steric bulk, which may hinder interactions in enzyme active sites compared to planar substituents like pyridine (Ztz240) .
Physicochemical Properties
- Lipophilicity : Derivatives with aromatic heterocycles (e.g., benzothiazole in ) exhibit higher logP values (~3.68), favoring lipid membrane penetration. The sec-butoxy group’s hydrophobicity may similarly enhance logP but reduce aqueous solubility.
- Thermal Stability : Melting points for benzoxazole hybrids (Z-4a: 183–249°C) suggest high crystallinity, likely due to rigid fused-ring systems . Aliphatic substituents like sec-butoxy may lower melting points.
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